

2-(Prop-2-ene-1-sulfonyl)-benzothiazole chemical properties

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Compound of Interest

Compound Name: 2-(Prop-2-ene-1-sulfonyl)-
benzothiazole

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An In-depth Technical Guide to the Chemical Properties of **2-(Prop-2-ene-1-sulfonyl)-benzothiazole**

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data for **2-(prop-2-ene-1-sulfonyl)-benzothiazole** (CAS Number: 156701-45-0). This guide provides a comprehensive overview based on established principles of benzothiazole chemistry, including a proposed synthesis pathway, and detailed experimental data for the closely related analogue, 2-(prop-2-yn-1-sulfonyl)-benzothiazole.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.^[1] The benzothiazole nucleus is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.^{[2][3]} The substituent at the 2-position of the benzothiazole ring plays a crucial role in determining the compound's biological and chemical characteristics.^[4] This guide focuses on the chemical properties of **2-(prop-2-ene-1-sulfonyl)-benzothiazole**, a derivative featuring an allyl sulfonyl group at this key position.

Chemical Properties

Due to the lack of direct experimental data, the precise physical and chemical properties of **2-(prop-2-ene-1-sulfonyl)-benzothiazole** are not available. However, based on its structure and the properties of related compounds, the following can be inferred:

- **Structure:** The molecule consists of a benzothiazole core linked at the 2-position to an allyl sulfonyl group (-SO₂-CH₂-CH=CH₂). The sulfonyl group is expected to be electron-withdrawing, influencing the electronic properties of the benzothiazole ring system.
- **Reactivity:** The double bond in the allyl group offers a site for various addition reactions. The sulfonyl group is generally stable, but the C-S bond can be cleaved under certain reductive conditions. The benzothiazole ring can undergo electrophilic substitution, although the sulfonyl group's electron-withdrawing nature would make it less reactive than unsubstituted benzothiazole.

Comparative Data of a Closely Related Analogue

To provide a quantitative perspective, the following table summarizes the available data for the alkyne analogue, 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole. This compound differs only in the saturation of the side chain (a triple bond instead of a double bond).

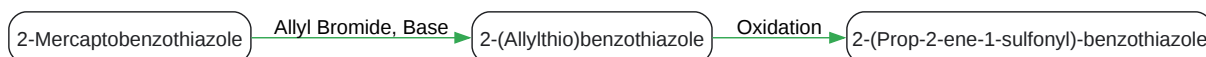
Property	Value
Melting Point	114 °C
**FTIR (cm ⁻¹) **	3055 (C-H, Aromatic), 2970-2920 (CH ₂ , Aliphatic), 2140 (C≡C), 1655 (C=N), 1490, 1450 (C=C, Aromatic), 1350, 1150 (SO ₂ , asymmetric and symmetric)
¹ H NMR (DMSO-d ₆ , δ ppm)	8.00 (d, 2H, Aromatic), 7.45 (t, 2H, Aromatic), 6.10 (d, 2H, SO ₂ -CH ₂ -), 3.35 (t, 1H, ≡C-H)

Data sourced from a study on the synthesis of sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole derivatives.[5]

Synthesis

A definitive, peer-reviewed synthesis protocol for **2-(prop-2-ene-1-sulfonyl)-benzothiazole** is not readily available. However, a logical and established synthetic route can be proposed based on the known chemistry of benzothiazoles. This involves a two-step process: S-alkylation of 2-mercaptobenzothiazole followed by oxidation of the resulting sulfide to a sulfone.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **2-(Prop-2-ene-1-sulfonyl)-benzothiazole**.

Experimental Protocols

While a specific protocol for the target molecule is unavailable, a detailed experimental procedure for its alkyne analogue, 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole, has been published and is presented here as a representative example of this class of compounds.^{[5][6]} It is highly probable that a similar protocol, substituting propargyl bromide with allyl bromide and employing a suitable oxidizing agent, would yield the desired product.

Step 1: Synthesis of 2-(Prop-2-yn-1-ylthio)benzo[d]thiazole (Alkyne Analogue Precursor)^[5]

- Materials: 2-Mercaptobenzothiazole (2-MBT), 3-bromopropyne, triethylamine (Et₃N), diethyl ether.
- Procedure:
 - Dissolve 2-mercaptobenzothiazole (0.1 mol) in 50 ml of diethyl ether in a reaction flask.
 - Add triethylamine (0.1 mol) to the solution to act as a base.
 - Slowly add 3-bromopropyne (0.1 mol) dropwise to the mixture while stirring.
 - Reflux the reaction mixture for three hours.
 - After cooling, filter the mixture to remove the triethylamine hydrobromide salt.

- Evaporate the diethyl ether from the filtrate to obtain the crude product.
- Purify the product by recrystallization from petroleum ether to yield colorless crystals.
- Yield: 85%
- Melting Point: 47 °C

Step 2: Synthesis of 2-(Prop-2-yn-1-ylsulfonyl)benzo[d]thiazole (Alkyne Analogue)[5]

- Materials: 2-(Prop-2-yn-1-ylthio)benzo[d]thiazole, glacial acetic acid, potassium dichromate, concentrated sulfuric acid, ethanol.
- Procedure:
 - Dissolve 2-(prop-2-yn-1-ylthio)benzo[d]thiazole (0.05 mol) in 25 ml of glacial acetic acid.
 - Prepare a solution of potassium dichromate (2.0 g) in 35 ml of water and add 20 ml of concentrated sulfuric acid.
 - Add the potassium dichromate/sulfuric acid solution dropwise to the benzothiazole solution, maintaining the temperature between 0-5 °C over 15 minutes.
 - Slowly raise the temperature to 30 °C and stir the mixture for 90 minutes.
 - Pour the reaction mixture into 200 ml of cold water to precipitate the product.
 - Filter the precipitate and purify by recrystallization from an ethanol:water (1:2) solution to obtain white crystals.
 - Yield: 72%

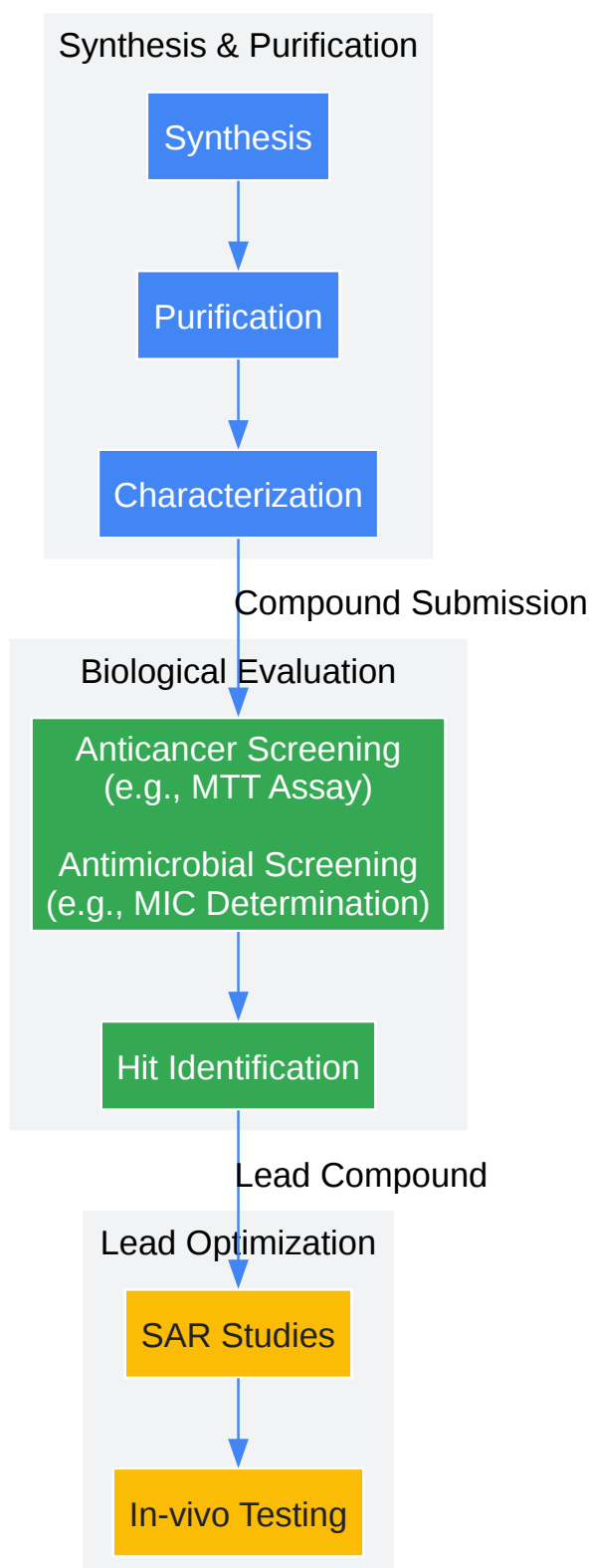
Potential Biological Activity and Applications

While there is no specific biological data for **2-(prop-2-ene-1-sulfonyl)-benzothiazole**, the broader class of benzothiazole derivatives is known for a wide spectrum of pharmacological activities. This suggests that the target compound could be a candidate for further investigation in several areas of drug development.

- **Anticancer Activity:** Many 2-substituted benzothiazole derivatives have demonstrated potent anticancer properties.[7][8][9] Their mechanisms of action often involve the inhibition of key enzymes like tyrosine kinases or topoisomerases, and the induction of apoptosis.[9] Some benzothiazole derivatives have even entered clinical trials as chemotherapeutic agents.[8]
- **Antimicrobial Activity:** The benzothiazole scaffold is present in numerous compounds with significant antibacterial and antifungal activity.[10][11][12] These derivatives can act by inhibiting essential microbial enzymes such as DNA gyrase or dihydropteroate synthase.[12][13]
- **Other Activities:** Benzothiazole derivatives have also been investigated for their anti-inflammatory, antiviral, antidiabetic, and neuroprotective properties.[1][14]

General Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological screening of a novel benzothiazole derivative like the one discussed in this guide.



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Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

2-(Prop-2-ene-1-sulfonyl)-benzothiazole is a compound for which specific experimental data is currently lacking in the public domain. However, based on the well-established chemistry of the benzothiazole scaffold and detailed studies on its close analogues, a reliable synthetic route can be proposed, and its potential for biological activity can be inferred. The rich pharmacology of benzothiazole derivatives makes this and similar compounds interesting targets for future research in drug discovery and development, particularly in the areas of oncology and infectious diseases. Further experimental investigation is required to fully characterize its chemical properties and to explore its potential therapeutic applications.

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